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Compound of Interest

Compound Name: 5-Methyl-1-phenyl-1H-pyrazole

Cat. No.: B1360274

An In-Depth Technical Guide to the Crystal Structure Analysis of 5-Methyl-1-phenyl-1H-
pyrazole Derivatives

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science,
demonstrating a vast array of pharmacological activities, including anticancer, anti-
inflammatory, and antimicrobial properties.[1] The 5-Methyl-1-phenyl-1H-pyrazole scaffold is a
"privileged structure™ in drug design, meaning it is frequently found in potent, selective, and
drug-like molecules.[2][3][4] Understanding the precise three-dimensional arrangement of
atoms within these molecules is critical for elucidating structure-activity relationships (SAR) and
for the rational design of new, more effective therapeutic agents.[1]

Single-crystal X-ray diffraction is the most powerful technique for determining the atomic and
molecular structure of a crystalline solid. This guide provides a comprehensive overview of the
crystal structure analysis of 5-Methyl-1-phenyl-1H-pyrazole derivatives, detailing experimental
protocols, presenting comparative crystallographic data, and visualizing key workflows and
structural features.

Experimental Protocols

The determination of crystal structures for 5-Methyl-1-phenyl-1H-pyrazole derivatives involves
a standardized set of procedures, from synthesis and crystallization to X-ray diffraction data
collection and analysis.
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Synthesis and Crystallization

The initial step is the chemical synthesis of the target pyrazole derivative. Acommon method

involves a one-pot, two-component reaction. For example, Methyl 5-hydroxy-1-phenyl-1H-

pyrazole-3-carboxylate can be prepared by refluxing an equimolar mixture of phenylhydrazine

and dimethyl acetylene dicarboxylate (DMAD) in a suitable solvent mixture like toluene and

dichloromethane.[5]

Following synthesis and purification, obtaining a single crystal of sufficient quality is paramount.

Crystal Growth: A common technique is slow evaporation or cooling of a saturated solution of
the compound. For instance, single crystals of Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-
carboxylate were successfully grown by recrystallization from an ethanol solution.[5]

Crystal Selection: A suitable single crystal is carefully selected under a polarizing microscope
for its size, shape, and lack of visible defects.[1]

Mounting: The selected crystal is mounted on a goniometer head, often using a
cryoprotectant oil, in preparation for data collection.[1]

X-ray Diffraction Data Collection and Structure
Refinement

Data Collection: The mounted crystal is placed in a diffractometer and cooled by a stream of
cold nitrogen (typically 100-150 K) to minimize thermal vibrations.[1][6] X-ray diffraction data
are collected using a suitable X-ray source, such as Mo Ka radiation, and a detector like a

CCD area detector.[5][7] A series of diffraction images are recorded as the crystal is rotated.

[1]

Data Reduction: The collected raw diffraction data are processed to correct for experimental
factors. The intensities of the reflections are integrated, and the unit cell parameters are
refined.[8]

Structure Solution: The crystal structure is solved using direct methods, which is a common
approach for determining the initial phases of the structure factors.[5]
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o Structure Refinement: The initial structural model is refined against the experimental data
using full-matrix least-squares on F2.[5] In this iterative process, atomic positions and
displacement parameters are adjusted to improve the agreement between the calculated
and observed structure factors. All non-hydrogen atoms are typically refined anisotropically.

[5]
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General workflow for the crystal structure analysis of pyrazole derivatives.
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Data Presentation: Crystallographic Parameters

The following tables summarize key crystallographic data for several 5-Methyl-1-phenyl-1H-

pyrazole derivatives, providing a basis for structural comparison.

Table 1: Crystallographic Data for Selected 5-Methyl-1-phenyl-1H-pyrazole Derivatives

C11H10N2053[5] C10H9N305S[2]
Parameter C17H14N202[7] Cs1H2sNe[6]
[°] [3]
3-Methyl-5- Methyl 5- ]
5-methyl-1H- Tris(5-methyl-3-
phenoxy-1- hydroxy-1-
] pyrazol-3-yl 4- phenyl-1H-
Chemical Name phenyl-1H- phenyl-1H- i
nitrobenzenesulf pyrazol-1-
pyrazole-4- pyrazole-3-
onate yl)methane
carbaldehyde carboxylate
Formula C17H14N202 C11H10N203 C10H9N30sS C31H2sNse
Crystal System Monoclinic Monoclinic - Monoclinic
Space Group P2i/c P2i/c - Cc
a (A) 8.6207(1) 9.5408(16) - 6.678(3)
b (A) 7.1695(1) 9.5827(16) - 21.730(9)
c (A) 22.9228(3) 11.580(2) - 17.831(7)
B() 99.168(1) 105.838(3) - 94.922(7)
Volume (A3) 1398.67(3) 1018.5(3) - 2578.2(19)
z 4 4 - 4
Temp (K) 100 130(2) - 150(2)
Radiation Mo Ka Mo Ka - Mo Ka

Structural Commentary and Visualization

The final refined structure provides precise information on molecular conformation, bond

lengths, bond angles, and intermolecular interactions.
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Core molecular structure of a 5-Methyl-1-phenyl-1H-pyrazole derivative.

Key Structural Features

e Ring Planarity: The central pyrazole ring in these derivatives is generally reported to be
planar or nearly planar.[1][10]

o Dihedral Angles: A significant structural parameter is the dihedral angle between the plane of
the pyrazole ring and the attached phenyl ring at the N1 position. This angle is influenced by
the substituents on both rings and affects the overall molecular conformation. For example,
in Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, this angle is 60.83(5)°.[5] In
another derivative, 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde, the angle is
73.67 (4)°.[7]

 Intermolecular Interactions: The crystal packing is often stabilized by a network of
intermolecular interactions. Hydrogen bonds, such as O—H---N and C-H---O, are commonly
observed, linking molecules into chains or dimers.[5][10] Additionally, C—H---1t and Tt-Tt
stacking interactions can play a crucial role in the supramolecular architecture.[10] For
instance, the crystal structure of (2)-3-methyl-4-((naphthalen-1-ylamino)methylidene)-1-
phenyl-1H-pyrazol-5(4H)-one is stabilized by N-H---O, C-H---O, C—H---11, and 1t-1t
interactions.[10]

Application in Drug Design

The detailed structural information obtained from X-ray crystallography is vital for
understanding the SAR of pyrazole derivatives. By identifying the precise conformation and key
interaction points of a molecule, researchers can design more potent and selective inhibitors
for biological targets. Many pyrazole derivatives exert their anticancer effects by modulating
key signaling pathways involved in cell proliferation and survival, such as the PI3BK/AKT/mTOR
pathway.[1]
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Potential inhibition of the PIBK/AKT/mTOR pathway by pyrazole derivatives.

Conclusion

The crystal structure analysis of 5-Methyl-1-phenyl-1H-pyrazole derivatives provides
invaluable insights into their solid-state structures, molecular conformations, and intermolecular
interactions. The comparative crystallographic data highlight the structural diversity within this
class of compounds, which is influenced by the nature and position of various substituents.
This detailed three-dimensional structural knowledge is paramount for the rational design and
development of next-generation pyrazole-based therapeutics and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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